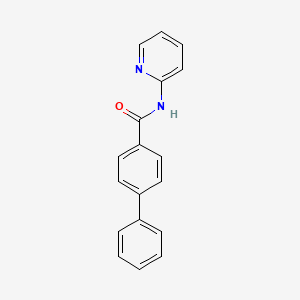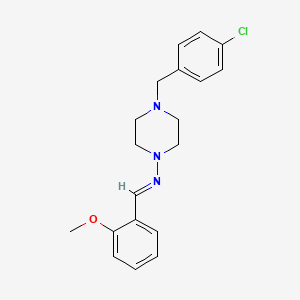![molecular formula C15H24N6O2S B5549070 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired molecular architecture. For instance, a typical synthesis could involve the condensation of piperidine derivatives with activated cyclobutyl precursors, followed by the introduction of the tetrazole moiety through nucleophilic substitution or coupling reactions (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing detailed information about the spatial arrangement of atoms and the geometry of the molecule. For example, studies have shown how different rings within a molecule adopt specific conformations that can influence its biological activity and chemical reactivity (Plazzi et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperidine, tetrazole, and cyclobutyl groups can vary significantly based on their structural context. These molecules can participate in a range of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the functional groups present and the reaction conditions employed. The tetrazole moiety, in particular, is known for its mimicry of carboxylate in biological systems, offering unique reactivity patterns (Rajkumar et al., 2014).
科学的研究の応用
Chemical Synthesis and Modification
1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide is a chemical compound involved in various synthetic routes for producing potentially significant pharmacological agents. Studies on similar compounds highlight their application in the development of new drugs with improved efficacy and safety profiles. For instance, research on the synthetic routes of vandetanib emphasizes the exploration of efficient, high-yield, and commercially viable methods for industrial-scale production of such complex molecules, suggesting a similar approach could be applied to the synthesis and optimization of compounds like this compound for potential therapeutic uses (Mi, 2015).
Drug-Delivery Systems
Cyclodextrins (CDs) have been studied extensively for their ability to form inclusion complexes with various drugs, including antibiotics and antibacterial agents. This capability is critical for improving drug solubility, modifying drug-release profiles, enhancing antimicrobial activity, and improving biological membrane permeability. Given the structural complexity and potential therapeutic applications of this compound, research into its interaction with CDs could lead to novel drug-delivery systems that optimize its pharmacological benefits (Boczar & Michalska, 2022).
Potential Antimicrobial and Antitubercular Activity
Compounds containing the piperazine moiety, such as this compound, have been explored for their antimicrobial and antitubercular activities. Reviews of piperazine derivatives highlight their significance in developing new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis and drug-resistant strains. This suggests that research into the antimicrobial properties of this compound could yield valuable insights into its potential as a novel therapeutic agent (Girase et al., 2020).
特性
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2S/c1-20-15(17-18-19-20)24-10-7-16-13(22)11-5-8-21(9-6-11)14(23)12-3-2-4-12/h11-12H,2-10H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSEGSGJHRVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)